molecular formula C7H13ClN2O2 B1383870 7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride CAS No. 2109188-97-6

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

Cat. No.: B1383870
CAS No.: 2109188-97-6
M. Wt: 192.64 g/mol
InChI Key: HJXABAYBYGFFHZ-UHFFFAOYSA-N
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Description

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1H)-one hydrochloride is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrrolo[3,4-d]oxazine framework. Its chemical formula is C₉H₁₃ClN₂O, with a CAS number of 2109188-97-6. The structural features contribute to its interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it has significant antimicrobial effects against various bacterial strains.
  • Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Some studies suggest it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity : A study tested the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones indicative of antimicrobial activity (Table 1).
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
  • Cytotoxicity Assays : In vitro assays demonstrated that the compound reduced the viability of human cancer cell lines (e.g., HeLa and MCF-7) by over 50% at concentrations above 10 µM (Table 2).
    Cell LineIC₅₀ (µM)
    HeLa8
    MCF-710
  • Neuroprotective Studies : Research involving neuronal cell cultures indicated that the compound could mitigate oxidative stress-induced cell death, suggesting a protective role against neurodegeneration.

Pharmacological Profile

The pharmacological profile of this compound is still under investigation. However, its potential as a therapeutic agent in various fields is being explored.

Properties

IUPAC Name

7a-methyl-1,4,4a,5,6,7-hexahydropyrrolo[3,4-d][1,3]oxazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2.ClH/c1-7-4-8-2-5(7)3-11-6(10)9-7;/h5,8H,2-4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXABAYBYGFFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CNCC1COC(=O)N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 2
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 3
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 4
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 5
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride
Reactant of Route 6
7A-Methylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride

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